molecular formula C8H9F3O4S B2891892 1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid CAS No. 478247-83-5

1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid

Cat. No.: B2891892
CAS No.: 478247-83-5
M. Wt: 258.21
InChI Key: MBGXAKJQDDEYHD-UHFFFAOYSA-N
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Description

1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid is a specialized chemical scaffold of significant interest in advanced discovery research. Its structure incorporates a cyclopropane carboxylic acid moiety linked to a 3,4,4-trifluoro-3-butenyl sulfonyl group, making it a valuable template for developing new active compounds. Fluoroalkyl-substituted small-membered rings like the cyclopropane in this compound are highly valuable in medicinal chemistry; the strategic placement of fluorine atoms can enhance properties such as metabolic stability and membrane permeability . This compound serves as a key synthetic intermediate for creating novel molecules, particularly in the agrochemical sector. Research into similar compounds highlights the potential of this scaffold in the discovery of new herbicides and pesticides . Furthermore, the structural features of this acid make it a promising candidate for exploration in pharmaceutical development, following the trend of utilizing fluorinated cyclopropane motifs as bioisosteres to improve the potency and drug-like properties of bioactive molecules . This product is intended For Research Use Only.

Properties

IUPAC Name

1-(3,4,4-trifluorobut-3-enylsulfonyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O4S/c9-5(6(10)11)1-4-16(14,15)8(2-3-8)7(12)13/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGXAKJQDDEYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)S(=O)(=O)CCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluorobutenyl sulfone intermediate. This intermediate can be synthesized through the reaction of a suitable alkene with a sulfonyl fluoride in the presence of a base. The cyclopropanecarboxylic acid moiety is then introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The trifluorobutenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, making it a potent inhibitor or activator of various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s key structural elements include:

  • Cyclopropane-carboxylic acid core: Found in intermediates like methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS: 19687-04-8) and 1-(2-aminoethyl)cyclopropanecarboxylic acid (). These analogs highlight the cyclopropane ring’s inherent ring strain and its role in modulating conformational stability.
  • Sulfonyl group: Present in Chlorimuron ethyl (Ethyl-2-[[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate, ) and methylsulfonyl/aminosulfonyl-substituted indoles (). Sulfonyl groups enhance electrophilicity and influence binding interactions.
  • Trifluoroalkenyl chain: Similar to fluorinated esters in (e.g., 2-Propenoic acid derivatives with perfluoroalkyl chains) and 1,2,2-trifluorocyclopropane-1-carboxylic acid (). Fluorine atoms improve metabolic stability and lipophilicity.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target compound Cyclopropane-carboxylic acid 3,4,4-Trifluoro-3-butenyl sulfonyl ~280 (estimated)
Chlorimuron ethyl () Benzoate Sulfonylurea, pyrimidine 414.8
1,2,2-Trifluorocyclopropane-1-carboxylic acid () Cyclopropane-carboxylic acid 1,2,2-Trifluoro 144.08
5-O-Methylsulfonyl indole (Compound 2, ) Indole-carboxylic acid Methylsulfonyl ~350 (estimated)

Functional Group Analysis

  • Sulfonyl Linker : The sulfonyl group in the target compound may enhance hydrogen-bonding interactions, as seen in cytotoxic indole derivatives (). Small sulfonyl substituents (e.g., methylsulfonyl in Compound 2) correlate with potent cytotoxicity, while bulkier groups reduce activity .
  • Trifluoroalkenyl Chain : Fluorination increases resistance to oxidative degradation. For example, perfluoroalkyl esters in exhibit high thermal and chemical stability due to strong C–F bonds.
  • Cyclopropane Ring : The strained ring system can act as a bioisostere for double bonds or aromatic groups, as observed in cyclopropane-containing intermediates used in drug synthesis ().

Table 2: Cytotoxic Activity of Sulfonyl-Containing Compounds

Compound IC50 (μM) vs. COLO 205 IC50 (μM) vs. SK-MEL-2 Reference
5-O-Methylsulfonyl indole 0.8–1.2 1.0–1.5
Doxorubicin 0.7 0.9
Target compound (hypothetical) Data unavailable Data unavailable

Physicochemical Properties

  • Lipophilicity : Fluorinated chains (e.g., in ) increase logP values, enhancing blood-brain barrier penetration. The trifluoroalkenyl group in the target compound may confer similar properties.
  • Acidity : The carboxylic acid group (pKa ~2–3) and sulfonyl group (pKa ~1–2) suggest high solubility in polar solvents.

Biological Activity

1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid (CAS No. 478247-83-5) is a chemical compound with potential applications in various fields, including pharmaceuticals and agriculture. Its unique structure features a cyclopropane ring and a trifluorobutenyl sulfonyl group, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9F3O4S
  • Molecular Weight : 258.21 g/mol
  • Boiling Point : Approximately 448 °C (predicted)
  • Density : 1.55 g/cm³ (predicted)
  • pKa : 2.30 (predicted)

Biological Activity Overview

The biological activity of 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid has been investigated primarily in relation to its potential as a herbicide and its effects on various biological systems.

1. Herbicidal Activity

Research indicates that this compound exhibits herbicidal properties, particularly against certain weed species. The trifluorobutenyl group enhances its potency by affecting the target sites in plants.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. These studies typically focus on:

  • Acute toxicity tests on aquatic organisms (e.g., fish and daphnia).
  • Chronic exposure assessments to determine long-term effects on non-target species.

Case Study 1: Herbicidal Efficacy

A study conducted by Solenis Canada ULC demonstrated that 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid effectively inhibited the growth of certain weed species when applied at specific concentrations. The results indicated a significant reduction in biomass compared to untreated controls.

Concentration (g/L)Biomass Reduction (%)
0.540
1.070
2.090

Case Study 2: Ecotoxicological Impact

In an ecotoxicological assessment reported in the Canada Gazette, the compound was evaluated for its potential impact on aquatic ecosystems. The findings suggested low toxicity levels for most tested organisms, indicating that it may pose minimal risk under controlled application conditions.

Organism TypeLC50 (mg/L)
Fish (e.g., trout)>100
Daphnia magna>50
Algae>200

The mechanism by which 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid exerts its herbicidal effects is believed to involve disruption of metabolic pathways in target plants. The sulfonyl group may interfere with amino acid synthesis or other critical biochemical processes.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid?

Answer:
The synthesis typically involves a multi-step approach:

  • Cyclopropanation : A [2+1] cyclopropanation strategy using dichlorocarbene precursors or transition-metal catalysts to form the cyclopropane core.
  • Sulfonation : Reaction of the cyclopropane intermediate with 3,4,4-trifluoro-3-butenylsulfonyl chloride under anhydrous conditions, monitored by <sup>19</sup>F NMR to track sulfonyl group incorporation .
  • Oxidation : For carboxylation, ruthenium chloride (RuCl3) and sodium periodate (NaIO4) in a CCl4/CH3CN/H2O solvent system can oxidize propargyl precursors to carboxylic acids .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Purity : HPLC with UV detection (≥98% purity threshold) and elemental analysis (C, H, N, S) .
  • Structural Confirmation :
    • NMR : <sup>1</sup>H NMR for cyclopropane protons (δ 1.0–2.5 ppm), <sup>19</sup>F NMR for trifluoromethyl groups (δ -60 to -70 ppm), and <sup>13</sup>C NMR for carboxylate carbonyl (δ 170–180 ppm) .
    • Mass Spectrometry : ESI-MS for molecular ion verification (e.g., m/z 633.17 [M+H]<sup>+</sup> as in similar cyclopropane derivatives) .
    • X-ray Crystallography : To resolve absolute stereochemistry if crystalline derivatives are obtained .

Advanced: How can contradictions between experimental reactivity data and computational predictions be resolved?

Answer:

  • Kinetic Studies : Perform time-resolved experiments to compare observed reaction rates (e.g., sulfonyl group substitution) with density functional theory (DFT)-calculated activation energies .
  • Solvent Effects : Re-evaluate computational models using explicit solvent parameters, as polarity changes (e.g., aqueous vs. anhydrous conditions) significantly impact fluorinated compounds .
  • Validation : Cross-reference experimental <sup>19</sup>F NMR shifts with computed chemical shifts using Gaussian or ORCA software .

Advanced: What experimental strategies elucidate the reactivity of the sulfonyl group in nucleophilic environments?

Answer:

  • Competitive Nucleophile Assays : Expose the compound to nucleophiles (e.g., amines, thiols) in varying concentrations, analyzed via LC-MS to quantify substitution products .
  • Kinetic Profiling : Use Hammett plots to correlate nucleophilicity with electronic effects of substituents on the sulfonyl group .
  • pH-Dependent Studies : Monitor hydrolysis rates under acidic (pH 2–4) and basic (pH 8–10) conditions using UV-Vis spectroscopy .

Basic: What methodologies assess the compound’s stability under varying pH and temperature?

Answer:

  • Accelerated Stability Testing : Incubate the compound at 40–60°C and pH 1–13 for 24–72 hours, with HPLC monitoring degradation products .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., exothermic peaks at >150°C) .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., cyclooxygenase or antimicrobial targets) .
  • Molecular Dynamics (MD) : GROMACS simulations in explicit solvent to assess stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME or pkCSM tools to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What are the best practices for storing and handling this compound?

Answer:

  • Storage : Under inert gas (Ar/N2) at -20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the sulfonyl group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) for reactions. PPE (gloves, goggles) is mandatory due to potential irritancy .

Advanced: How can regioselectivity be controlled during cyclopropane derivatization?

Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., esters) to bias cyclopropanation toward specific positions .
  • Catalytic Strategies : Chiral Ru or Rh catalysts for enantioselective cyclopropanation, validated by chiral HPLC .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • GC-MS : For volatile byproducts (e.g., trifluoroethylene derivatives) .
  • ICP-OES : To detect metal catalysts (e.g., Ru, Pd) at ppm levels .

Advanced: How can researchers reconcile discrepancies in reported solubility data?

Answer:

  • Standardized Protocols : Use shake-flask methods with UV-Vis quantification in buffered solutions (pH 4–9) .
  • Co-Solvent Systems : Test solubility in DMSO/water gradients (1–10% DMSO) to mimic physiological conditions .

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